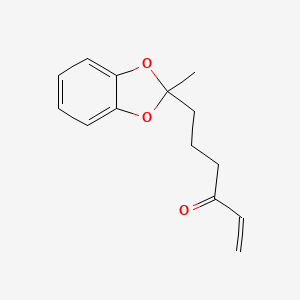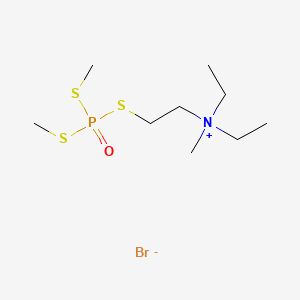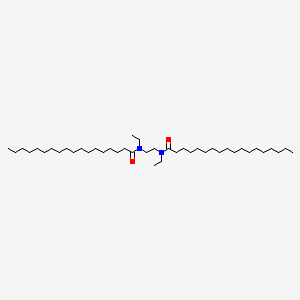
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is a quaternary ammonium compound with a molecular formula of C16-H27-N2-O2.I and a molecular weight of 406.35 . This compound is known for its unique chemical structure, which includes a hydroxycarvacryl group, a trimethylammonium group, and a dimethylcarbamate group. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate typically involves the reaction of 5-hydroxycarvacrol with trimethylamine and dimethylcarbamoyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is formed. The reaction can be represented as follows:
[ \text{5-Hydroxycarvacrol} + \text{Trimethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
化学反应分析
Types of Reactions
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium compounds.
科学研究应用
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxycarvacryl group may interact with hydrophobic pockets, while the trimethylammonium group can engage in ionic interactions with negatively charged residues.
相似化合物的比较
Similar Compounds
Uniqueness
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is unique due to its combination of a hydroxycarvacryl group and a dimethylcarbamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions and effects are desired.
属性
| 63981-86-2 | |
分子式 |
C16H27IN2O2 |
分子量 |
406.30 g/mol |
IUPAC 名称 |
[3-(dimethylcarbamoyloxy)-2-methyl-5-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-11(2)13-9-14(18(6,7)8)12(3)15(10-13)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChI 键 |
OWBMIRJXYXGPCS-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1OC(=O)N(C)C)C(C)C)[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)


